N-{6-[(hydroxyimino)methyl]pyridin-2-yl}-2,2-dimethylpropanamide
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Overview
Description
N-{6-[(hydroxyimino)methyl]pyridin-2-yl}-2,2-dimethylpropanamide is a chemical compound with a unique structure that includes a pyridine ring substituted with a hydroxyimino group and a dimethylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-[(hydroxyimino)methyl]pyridin-2-yl}-2,2-dimethylpropanamide typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another approach uses ethyl acetate as a solvent, with TBHP alone to facilitate a one-pot tandem cyclization/bromination reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-{6-[(hydroxyimino)methyl]pyridin-2-yl}-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine ring allows for substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve mild temperatures and the use of solvents like toluene or ethyl acetate .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
N-{6-[(hydroxyimino)methyl]pyridin-2-yl}-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of N-{6-[(hydroxyimino)methyl]pyridin-2-yl}-2,2-dimethylpropanamide involves its interaction with molecular targets through its hydroxyimino and pyridine groups. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Specific molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloro-6-((hydroxyimino)methyl)pyridin-3-yl)pivalamide: A similar compound with a chloro substituent on the pyridine ring.
N-(2-Chloro-6-(hydroxymethyl)pyridin-3-yl)pivalamide: Another related compound with a hydroxymethyl group instead of a hydroxyimino group.
Uniqueness
N-{6-[(hydroxyimino)methyl]pyridin-2-yl}-2,2-dimethylpropanamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the hydroxyimino group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H15N3O2 |
---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
N-[6-(hydroxyiminomethyl)pyridin-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H15N3O2/c1-11(2,3)10(15)14-9-6-4-5-8(13-9)7-12-16/h4-7,16H,1-3H3,(H,13,14,15) |
InChI Key |
FJVOTXBQLNVXMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=N1)C=NO |
Origin of Product |
United States |
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